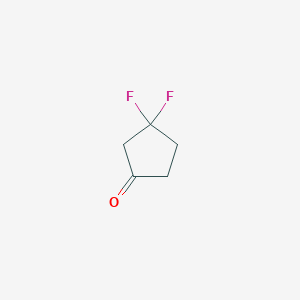

3,3-Difluorocyclopentanone

Beschreibung

Contextualizing Fluorinated Cyclopentanone (B42830) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The cyclopentanone framework is a fundamental structural motif found in a wide array of bioactive natural products and their synthetic intermediates. arkat-usa.org In the fields of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy for optimizing a compound's pharmacological profile. nih.gov The introduction of fluorine can significantly alter key physicochemical properties, including metabolic stability, membrane permeability, binding affinity, and acidity/basicity (pKa). nih.govresearchgate.net

Fluorinated cyclopentanone derivatives, therefore, have emerged as compounds of significant interest due to the combined structural importance of the cyclopentanone core and the beneficial effects of fluorination. thieme-connect.com The unique properties of fluorine, such as its small atomic size and high electronegativity, allow it to serve as a bioisostere for hydrogen or a hydroxyl group, often leading to improved biological activity and metabolic robustness of the parent molecule. researchgate.net For instance, fluorinated compounds have found extensive applications in pharmaceuticals and agrochemicals, with fluorine substitution being a common and effective method in the development and discovery of new drugs. researchgate.netontosight.ai The synthesis of these valuable organofluorine compounds is a pivotal area of research, aimed at developing innovative pharmaceuticals and materials. researchgate.net Researchers have developed various synthetic strategies to access these fluorinated scaffolds, broadly categorized as either the introduction of fluorine onto a pre-existing cyclopentanone ring or the construction of the ring using fluorinated building blocks. thieme-connect.com

Academic Research Significance of Geminal Difluorination within Cyclic Ketone Frameworks

The introduction of a geminal difluoro group (a CF2 unit) into a cyclic ketone framework, as seen in 3,3-difluorocyclopentanone, is of particular academic and industrial interest. This specific structural modification imparts unique chemical and physical properties that are distinct from both non-fluorinated and monofluorinated analogues. The gem-difluoro group is a non-hydrolyzable mimic of a carbonyl group (ketone or aldehyde) and can act as a hydrogen bond acceptor, influencing molecular conformations and interactions with biological targets. researchgate.net

From a synthetic standpoint, the creation of gem-difluorinated ketones has been the subject of extensive research. Traditional methods often involved the direct fluorination of ketones using reagents like diethylaminosulfur trifluoride (DAST), but these methods can require harsh conditions. beilstein-journals.orgorganic-chemistry.org More modern and efficient approaches focus on ring-construction strategies or novel fluorinating agents. thieme-connect.com One such strategy involves the reaction of silyl (B83357) dienol ethers with a difluorocarbene source, which allows for the simultaneous construction of the carbon skeleton and the installation of the fluorine atoms. arkat-usa.orgthieme-connect.com For example, metal-free difluorocyclopropanation followed by a vinylcyclopropane (B126155)/cyclopentene (B43876) (VCP) rearrangement has been shown to be an efficient one-pot operation for synthesizing fluorinated cyclopentanone precursors. arkat-usa.org

The presence of the CF2 group significantly impacts the electronic environment of the adjacent carbonyl group in this compound. The strong electron-withdrawing nature of the two fluorine atoms increases the electrophilicity of the ketone's carbonyl carbon, influencing its reactivity in subsequent chemical transformations. This electronic effect is a key point of investigation for chemists looking to utilize these scaffolds as intermediates for more complex molecules. Furthermore, gem-difluorination has been shown to affect the lipophilicity and metabolic stability of molecules, properties that are critically evaluated in drug design. researchgate.net The study of gem-difluorinated cyclic ketones like this compound provides fundamental insights into the effects of fluorine on molecular properties and reactivity, guiding the rational design of new pharmaceuticals and functional materials. researchgate.netresearchgate.net

Detailed Research Findings

Recent synthetic methodologies have focused on efficient, metal-free approaches to creating difluorinated cyclopentanone derivatives. One notable study details a one-pot sequence involving difluorocyclopropanation and a vinylcyclopropane/cyclopentene (VCP) rearrangement.

Table 1: Metal-Free Synthesis of 5,5-difluorocyclopent-1-en-1-yl silyl ether Derivatives arkat-usa.org

This table summarizes the yields for the synthesis of various cyclic silyl enol ethers, which are precursors to α,α-difluorocyclopentanones. The reaction involves the treatment of silyl dienol ethers with trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) as the difluorocarbene source and a proton sponge as an organocatalyst. arkat-usa.org

| Entry | Starting Substrate (Silyl Dienol Ether) | R¹ Group | R² Group | Product | Yield |

| 1 | 1a | Ph | H | 3a | 80% |

| 2 | 1b | Ph | Me | 3b | 90% |

| 3 | 1c | 4-MeOC₆H₄ | H | 3c | 90% |

| 4 | 1d | 4-ClC₆H₄ | H | 3d | 80% |

| 5 | 1e | 2-thienyl | H | 3e | 77% |

| 6 | 1f | t-Bu | H | 3f | 81% |

| 7 | 1g | Ph | Br | 3g | 83% |

Yields are for the isolated product after the one-pot difluorocyclopropanation and VCP rearrangement sequence. arkat-usa.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-difluorocyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O/c6-5(7)2-1-4(8)3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVABPUHVEPAZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743649 | |

| Record name | 3,3-Difluorocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215071-20-7 | |

| Record name | 3,3-Difluorocyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215071-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Difluorocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,3 Difluorocyclopentanone and Derivatives

Strategies Involving Difluorocarbene Building Blocks

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a versatile C1 building block for the introduction of a difluoromethylene (-CF₂-) group into organic molecules. Its use in the synthesis of 3,3-difluorocyclopentanone derivatives often involves the initial formation of a difluorocyclopropane ring followed by a rearrangement, or through direct cycloaddition reactions.

Generation and Transfer of Difluorocarbene for Cyclopentanone (B42830) Annulation

The efficient synthesis of this compound and its derivatives via difluorocarbene hinges on the controlled generation and subsequent reaction of this transient species. Various precursors and protocols have been developed to achieve this, enabling both organocatalytic and transition metal-catalyzed transformations.

A variety of precursors have been developed for the generation of difluorocarbene under different reaction conditions. The choice of precursor is often dictated by the substrate's reactivity and the desired reaction conditions (e.g., temperature, pH). nih.gov

Commonly used precursors include:

Trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA): This reagent is a highly effective source of difluorocarbene that can be activated under mild conditions. nii.ac.jp Its decomposition to generate :CF₂ can be initiated by a catalytic amount of a nucleophile.

Trimethyl(trifluoromethyl)silane (TMSCF₃): Also known as the Ruppert-Prakash reagent, TMSCF₃ can generate difluorocarbene in the presence of an initiator, such as sodium iodide (NaI). researchgate.net

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This is a cost-effective precursor, but its decomposition to :CF₂ typically requires elevated temperatures.

Diethyl Bromodifluoromethylphosphonate ((EtO)₂P(O)CF₂Br): This phosphonate-based reagent can generate difluorocarbene under basic conditions.

Halodifluoromethanes (e.g., CHClF₂): Dehydrohalogenation of these compounds with a strong base can produce difluorocarbene, although the harsh conditions can limit substrate scope. nih.gov

The generation of difluorocarbene from these precursors involves the elimination of stable leaving groups. For instance, the decomposition of TFDA is initiated by a nucleophile, leading to the formation of trimethylsilyl fluoride (B91410), sulfur dioxide, and the desired difluorocarbene.

Table 1: Common Precursors for Difluorocarbene Generation

| Precursor | Common Name/Abbreviation | Activation/Generation Conditions |

|---|---|---|

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | TFDA | Catalytic nucleophile (e.g., fluoride ion, proton sponge) |

| Trimethyl(trifluoromethyl)silane | TMSCF₃, Ruppert-Prakash reagent | Initiator (e.g., NaI, TBAT) |

| Sodium Chlorodifluoroacetate | Thermal decomposition | |

| Diethyl Bromodifluoromethylphosphonate | Basic hydrolysis |

Organocatalysis provides a metal-free alternative for the synthesis of fluorinated cyclopentanones. A notable example is the use of a non-nucleophilic strong base, such as 1,8-bis(dimethylamino)naphthalene (B140697) (proton sponge), to catalyze the generation of difluorocarbene from TFDA. researchgate.netarkat-usa.org This approach has been successfully applied to the difluorocyclopropanation of silyl (B83357) dienol ethers. researchgate.net

The reaction proceeds by the proton sponge-catalyzed decomposition of TFDA to generate difluorocarbene, which then reacts with the silyl dienol ether to form a 1,1-difluoro-2-siloxy-2-vinylcyclopropane intermediate. This intermediate can then undergo a subsequent vinylcyclopropane-cyclopentene (VCP) rearrangement to yield a 5,5-difluorocyclopent-1-en-1-yl silyl ether, a direct precursor to this compound derivatives. researchgate.netarkat-usa.org This one-pot operation offers an efficient route to these valuable compounds. researchgate.net

Table 2: Organocatalytic Synthesis of 5,5-Difluorocyclopent-1-en-1-yl Silyl Ethers

| Substrate (Silyl Dienol Ether) | Catalyst | :CF₂ Precursor | Product | Yield (%) |

|---|---|---|---|---|

| 1a | Proton Sponge | TFDA | 3a | 83 |

| 1b | Proton Sponge | TFDA | 3b | 90 |

Data sourced from Arkivoc 2018, ii, 72-80. researchgate.net

Transition metal catalysis offers another powerful strategy for the synthesis of fluorinated cyclopentanones. Nickel and copper catalysts have been shown to be effective in promoting the reaction of difluorocarbene with silyl dienol ethers. cas.cn

In a nickel-catalyzed approach, a nickel difluorocarbene complex is proposed as a key intermediate in the difluorocyclopropanation of silyl dienol ethers using TFDA as the carbene source. Similar to the organocatalytic method, this reaction is followed by a vinylcyclopropane (B126155)–cyclopentene (B43876) rearrangement to afford silyl 5,5-difluorocyclopent-1-en-1-yl ethers.

More recently, the development of isolable copper(I) difluorocarbene complexes has opened up new avenues for modular difluoroalkylation. These copper complexes can catalyze the reaction of difluorocarbene with silyl enol ethers and allyl or propargyl bromides in a one-pot reaction, providing access to a variety of difluoromethylene-containing products. Mechanistic studies suggest that the reaction proceeds through a nucleophilic addition of the silyl enol ether to an electrophilic copper(I) difluorocarbene intermediate.

Ring-Construction Through Cycloaddition and Rearrangement Sequences

Beyond the difluorocyclopropanation-rearrangement strategy, direct cycloaddition reactions involving difluorocarbene offer alternative pathways for the construction of the fluorinated cyclopentanone ring system.

A novel approach to α,α-difluorocyclopentanones involves a radical-mediated [3+2]-cycloaddition reaction. This method utilizes bromodifluoromethyl alkynyl ketones, which undergo a cascade reaction with alkenes under photochemical conditions. This protocol is notable for its broad functional group tolerance and excellent regio- and stereoselectivity, yielding valuable α,α-difluorocyclopentanones bearing a tetra-substituted E-alkene moiety.

While formal [3+2] cycloadditions have been demonstrated, the application of formal [4+3] cycloadditions of difluorocarbene for the direct synthesis of fluorinated seven-membered rings, including cycloheptanone (B156872) derivatives, is not well-documented in the reviewed literature. The primary cycloaddition pathway for difluorocarbene remains the [2+1] addition to form difluorocyclopropanes, which can then undergo further transformations.

Vinylcyclopropane–Cyclopentene (VCP) Rearrangements in Fluorinated Systems

The vinylcyclopropane–cyclopentene (VCP) rearrangement is a powerful ring-expansion reaction for forming five-membered rings. wikipedia.org In fluorinated systems, this thermal rearrangement has been adapted for the synthesis of difluorinated cyclopentenes, which are key precursors to compounds like this compound. The presence of fluorine atoms can significantly influence the reaction, often allowing for milder thermal conditions compared to non-fluorinated analogues. strath.ac.uk

A notable advancement is the metal-free, one-pot synthesis of 5,5-difluorocyclopent-1-en-1-yl silyl ethers from silyl dienol ethers. arkat-usa.org This process involves an initial organocatalytic difluorocyclopropanation using trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) as the difluorocarbene source, followed by a thermal VCP rearrangement. arkat-usa.org The fluorine substituents facilitate a regioselective cleavage of the C-C bond distal to the CF2 group in the cyclopropane (B1198618) ring. arkat-usa.orgresearchgate.net This methodology is efficient as it constructs the carbon skeleton and introduces the fluorine atoms simultaneously. arkat-usa.org

The reaction proceeds smoothly for a variety of substituted silyl dienol ethers, accommodating both electron-donating and electron-withdrawing groups on the diene system.

Table 1: Synthesis of 5,5-Difluorocyclopent-1-en-1-yl Silyl Ethers via VCP Rearrangement arkat-usa.org

| Entry | Substrate (Silyl Dienol Ether) | R¹ Group | R² Group | Yield (%) |

| 1 | 1c | 4-MeOC₆H₄ | H | 90 |

| 2 | 1d | 4-ClC₆H₄ | H | 85 |

| 3 | 1e | Ph | H | 77 |

| 4 | 1f | n-Pr | H | 88 |

| 5 | 1b | Ph | Me | 90 |

| 6 | 1g | Ph | Br | 83 |

Yields are isolated yields after a two-step, one-pot procedure.

Computational and experimental studies have explored the stereospecificity of the VCP rearrangement in difluorinated systems. For certain substrates, the rearrangement of a trans-E isomer can proceed near-quantitatively, while the corresponding Z-alkenoates may not undergo the VCP rearrangement, instead favoring other pathways like a teknoscienze.comteknoscienze.com-rearrangement at higher temperatures. strath.ac.uk

Fluorine-Directed Nazarov Cyclizations

The Nazarov cyclization, an electrocyclic ring-closure of divinyl ketones, is a cornerstone for cyclopentenone synthesis. teknoscienze.com The regioselectivity of this reaction can be expertly controlled by the strategic placement of fluorine atoms on the divinyl ketone skeleton. The powerful electronic effects of fluorine—both the inductive electron-withdrawing effect (-I) and the resonance electron-donating effect (+R)—are harnessed to direct the cyclization pathway. teknoscienze.com

Three distinct types of fluorine-directed Nazarov cyclizations have been established:

Type I Cyclization : In 2,2-difluorovinyl vinyl ketones, the strong -I effect of the two fluorine atoms destabilizes the formation of a carbocation at the adjacent (β) position. This directs the cyclization to form 3-fluorocyclopent-2-en-1-ones. teknoscienze.com

Type II Cyclization : Similarly, for 1-(trifluoromethyl)vinyl vinyl ketones, the potent -I effect of the CF₃ group governs the regioselectivity, leading to the formation of 5-(trifluoromethyl)cyclopent-2-en-1-ones. teknoscienze.com

Type III Cyclization : In 1-fluorovinyl vinyl ketones, the +R effect of the single fluorine atom can stabilize an adjacent (α) oxyallyl cation. This stabilization not only directs the regioselectivity to produce 2-fluorocyclopent-2-en-1-ones but also provides a significant rate enhancement for the cyclization. teknoscienze.comresearchgate.net

These fluorine-directed approaches overcome a classical limitation of the Nazarov cyclization concerning the position of the resulting double bond, thereby providing selective access to a range of fluorinated cyclopentenone derivatives. teknoscienze.com An enantioselective variant, combining a Nazarov cyclization with electrophilic fluorination catalyzed by a cobalt complex, has also been developed to yield chiral α-fluorinated cyclopentenones with high diastereoselectivity. mdpi.com

Functionalization and Derivatization Approaches

Once the fluorinated cyclopentanone core is assembled, further modifications can be undertaken to generate diverse analogues. These approaches include transforming the robust C-F bonds or introducing fluorine atoms at a late stage in the synthesis.

Selective C-F Bond Transformations in Fluorinated Cyclopentanones

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and transformation a significant challenge. springernature.com However, methodologies are emerging for the defluorinative functionalization of organofluorine compounds under mild, transition-metal-free conditions. These methods often rely on the generation of reactive intermediates, such as silyl radicals, that can mediate the C-F bond cleavage. springernature.com While not yet widely applied specifically to this compound, these strategies offer a potential pathway for converting the gem-difluoro motif into other functional groups. For instance, palladium-catalyzed reactions have been developed for the regiodivergent cross-coupling of gem-difluorocyclopropanes, which are related precursors, to yield monofluoroalkenes. researchgate.net Such approaches could conceivably be adapted to selectively transform one C-F bond in a difluorinated cyclopentanone, opening avenues to monofluorinated analogues with diverse functionalities.

Late-Stage Fluorination and Radiolabeling Methodologies for this compound Analogues

Late-stage fluorination (LSF) is the introduction of a fluorine atom into a complex molecule as one of the final synthetic steps. nih.gov This strategy is particularly valuable for the synthesis of radiotracers for Positron Emission Tomography (PET), which utilizes the short-lived fluorine-18 (B77423) (¹⁸F) isotope. harvard.edu

A major challenge in ¹⁸F chemistry has been the need to start from nucleophilic [¹⁸F]fluoride, while many LSF reactions on electron-rich systems require an electrophilic fluorine source. Significant progress has been made in developing methods to convert [¹⁸F]fluoride into electrophilic fluorinating agents. One key innovation involves the use of palladium complexes that react with [¹⁸F]fluoride to generate a high-valent Pd(IV)-¹⁸F species. harvard.edumpg.de This complex then acts as an electrophilic fluorinating reagent, capable of fluorinating complex molecules that are inaccessible via traditional nucleophilic methods. harvard.edu These advanced techniques provide a viable pathway for the synthesis of ¹⁸F-labeled analogues of this compound for use in preclinical and clinical PET imaging. mpg.de

Stereoselective and Regioselective Synthesis of this compound Analogues

Control over stereochemistry and regiochemistry is paramount in modern synthetic chemistry. As discussed, both VCP rearrangements and Nazarov cyclizations offer high levels of regiocontrol in the synthesis of fluorinated cyclopentanone precursors.

Regioselectivity : The VCP rearrangement of difluorinated vinylcyclopropanes proceeds with regioselective cleavage of the cyclopropane bond distal to the CF₂ group. arkat-usa.org In Nazarov cyclizations, the regiochemical outcome is dictated with high precision by the placement of fluorine substituents on the divinyl ketone backbone, as their electronic effects direct the ring closure. teknoscienze.com

Stereoselectivity : The thermal VCP rearrangement has been shown to be a stereospecific process, allowing the stereochemistry of the starting vinylcyclopropane to be transferred to the resulting cyclopentene product. strath.ac.uk Furthermore, asymmetric catalysis has been successfully applied to achieve enantioselectivity. For example, a cobalt-catalyzed sequential Nazarov cyclization/electrophilic fluorination produces chiral α-fluorinated cyclopentenones with excellent diastereoselectivity (>20:1 dr) and high enantiomeric excess. mdpi.com These methods provide critical tools for accessing specific, stereochemically defined analogues of this compound.

Modular Synthetic Platforms for Fluorinated Cyclic Building Blocks

A modular or "building block" approach remains a dominant strategy in drug discovery for the synthesis of complex molecules. nih.gov This involves the use of simple, readily available fluorinated synthons that can be elaborated into more complex structures. The synthesis of this compound and its derivatives often relies on such platforms.

For instance, silyl dienol ethers can be considered modular platforms that are combined with a difluorocarbene source (the "fluorinated building block") in a difluorocyclopropanation/VCP rearrangement sequence to construct the target fluorinated cyclopentanone core. arkat-usa.org Similarly, the fluorine-directed Nazarov cyclization utilizes divinyl ketones, which can be assembled in a modular fashion before the key cyclization step. researchgate.net

The development of new fluorinated building blocks and efficient methods for their incorporation, such as the hydroformylation of fluorinated alkenes, continues to expand the toolkit available to synthetic chemists. nih.gov These modular strategies provide flexible and efficient access to a wide array of fluorinated cyclic compounds, including diverse analogues of this compound, for applications in medicinal chemistry and materials science. nih.govossila.com

Reaction Mechanisms and Reactivity Profiles of 3,3 Difluorocyclopentanone Scaffolds

Mechanistic Pathways of Cyclopentanone (B42830) Ring Formation

The construction of the 3,3-difluorocyclopentanone ring can be achieved through various synthetic strategies, primarily involving cyclization reactions where the gem-difluoro moiety is either pre-installed on the acyclic precursor or introduced during the cyclization process.

One notable method involves a [3+2] cycloaddition approach. For instance, the reaction of a silyl (B83357) enol ether with a difluorocarbene, generated in situ, can lead to a difluorocyclopropane intermediate. Subsequent thermal or Lewis acid-catalyzed vinylcyclopropane (B126155) rearrangement (VCPR) can then furnish the five-membered ring of a 3,3-difluorocyclopentenone, which can be subsequently reduced to the saturated ketone. The regioselectivity of the VCPR is a critical aspect of this pathway.

Another strategy involves the intramolecular cyclization of acyclic precursors. For example, a Dieckmann condensation of a suitably substituted adipic acid ester bearing a gem-difluoro group at the γ-position can yield a β-keto ester, which upon hydrolysis and decarboxylation, would afford this compound. The mechanism of the Dieckmann condensation proceeds through the formation of an enolate ion which then undergoes an intramolecular nucleophilic acyl substitution.

The Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile, can also be conceptually applied. An adiponitrile (B1665535) derivative with a C3-difluoro substitution, upon treatment with a strong base, could cyclize to form a cyclic imine, which can then be hydrolyzed to the desired cyclopentanone.

Furthermore, the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, represents a powerful tool for the synthesis of cyclopentenones. While examples specific to this compound are not abundant, the use of fluorinated alkenes or alkynes in this reaction could provide a pathway to fluorinated cyclopentenone precursors. nih.govnih.govnih.gov The reaction is typically mediated by a cobalt carbonyl complex and involves the formation of a metallacyclic intermediate.

| Ring Formation Method | Key Precursors | General Mechanism |

| Vinylcyclopropane Rearrangement | Silyl enol ether, Difluorocarbene source | [3+2] cycloaddition followed by pericyclic rearrangement |

| Dieckmann Condensation | γ,γ-Difluoroadipic acid ester | Intramolecular nucleophilic acyl substitution of an enolate |

| Thorpe-Ziegler Reaction | γ,γ-Difluoroadiponitrile | Intramolecular condensation of a dinitrile |

| Pauson-Khand Reaction | Fluorinated alkene/alkyne, Carbon monoxide | Cobalt-mediated [2+2+1] cycloaddition |

Influence of Geminal Difluorination on Carbonyl Reactivity and Enolization

The presence of two fluorine atoms on the carbon adjacent to the carbonyl group in this compound significantly modifies the electronic properties and reactivity of the carbonyl function and the adjacent α-protons.

The strong electron-withdrawing inductive effect of the two fluorine atoms polarizes the C-F bonds, which in turn withdraws electron density from the carbonyl carbon. This makes the carbonyl carbon of this compound more electrophilic compared to its non-fluorinated counterpart. As a result, it is more susceptible to nucleophilic attack. This enhanced reactivity is evident in its propensity to form hydrates and hemiacetals in the presence of water and alcohols, respectively. The equilibrium for hydrate (B1144303) formation is shifted more towards the gem-diol in α-fluoro ketones compared to non-fluorinated ketones.

The inductive effect of the geminal difluoro group also influences the acidity of the α-protons at the C2 and C5 positions. The electron-withdrawing nature of the fluorine atoms stabilizes the conjugate base (enolate) formed upon deprotonation of an α-proton. This increased acidity facilitates enolate formation. Keto-enol tautomerism, the equilibrium between the ketone and its enol form, is a fundamental process in carbonyl chemistry. researchgate.net For this compound, the increased acidity of the α-protons is expected to influence the position of this equilibrium, although the keto form generally predominates for simple ketones. The formation of the enolate is a key step in many reactions of ketones, including aldol (B89426) condensations and alkylations. The enhanced acidity of the α-protons in this compound suggests that it will readily form enolates under basic conditions.

| Property | Influence of Geminal Difluorination | Consequence |

| Carbonyl Electrophilicity | Increased | Enhanced reactivity towards nucleophiles; greater propensity for hydrate and hemiacetal formation. |

| α-Proton Acidity | Increased | Facilitated enolate formation under basic conditions. |

| Enolization | Influenced by increased α-proton acidity | Potentially altered keto-enol equilibrium, though the keto form is generally favored. |

Intramolecular Rearrangements and Cyclizations Involving Fluorinated Cyclopentanone Intermediates

The unique structural and electronic features of this compound and its derivatives make them interesting substrates for intramolecular rearrangements and cyclizations, often leading to the formation of complex polycyclic or ring-contracted structures.

One of the most relevant rearrangements for cyclic α-halo ketones is the Favorskii rearrangement, which typically results in ring contraction. nih.govnih.gov While this compound itself is not an α-halo ketone, its α-halogenated derivatives could potentially undergo this transformation. The mechanism is believed to involve the formation of a cyclopropanone (B1606653) intermediate via an enolate, followed by nucleophilic attack and ring opening. The presence of the gem-difluoro group would likely influence the stability of the intermediates and the regioselectivity of the ring opening. For instance, an α-bromo-3,3-difluorocyclopentanone, upon treatment with a base, could rearrange to a difluorocyclobutanecarboxylic acid derivative.

Intramolecular cyclizations can also be envisaged. For example, if a suitable functional group is present on a side chain attached to the this compound ring, it could undergo an intramolecular reaction with the enolate or the carbonyl group. An intramolecular aldol condensation, for instance, could lead to the formation of a bicyclic system. The stereochemical outcome of such cyclizations would be influenced by the conformational constraints of the five-membered ring and the electronic effects of the fluorine atoms.

Furthermore, transformations involving fluorinated cyclopentanone intermediates can lead to the synthesis of novel bicyclic compounds. For example, a difluorinated cyclopentanone derivative could serve as a precursor for the synthesis of fluorinated analogues of natural products or other biologically active molecules containing bridged bicyclic systems.

| Rearrangement/Cyclization | Substrate Requirement | Potential Product |

| Favorskii Rearrangement | α-Halo-3,3-difluorocyclopentanone | Difluorocyclobutanecarboxylic acid derivative |

| Intramolecular Aldol Condensation | This compound with an appropriate side chain | Fluorinated bicyclic system |

Heteroatom-Incorporating Transformations of this compound

The electrophilic nature of the carbonyl carbon in this compound makes it a valuable precursor for the synthesis of various fluorinated heterocycles. Reactions with nucleophiles containing nitrogen, sulfur, oxygen, or phosphorus can lead to the incorporation of these heteroatoms into the molecular framework.

Reactions with nitrogen nucleophiles, such as primary amines, can lead to the formation of imines or enamines. Further cyclization reactions of these intermediates can provide access to a variety of nitrogen-containing heterocycles. For instance, condensation with a hydrazine (B178648) derivative could yield a pyrazoline or pyrazole, while reaction with hydroxylamine (B1172632) could lead to an oxime, a precursor for Beckmann rearrangement or the synthesis of isoxazolines.

Sulfur nucleophiles, like thiols, can react with the carbonyl group to form thioacetals. More complex transformations can lead to the synthesis of sulfur-containing heterocycles. For example, the reaction with a binucleophilic sulfur reagent could result in the formation of a thiophene (B33073) or a thiazole (B1198619) derivative, depending on the reaction conditions and the other reactants involved. The synthesis of fluorinated sulfur heterocycles is of significant interest due to their applications in materials science and medicinal chemistry. nih.gov

Oxygen-containing heterocycles can also be synthesized from this compound. For example, a Baeyer-Villiger oxidation would convert the cyclopentanone into a six-membered lactone (an oxacyclohexan-2-one derivative). The regioselectivity of this oxidation would be an interesting aspect to study, influenced by the electronic effects of the geminal difluoro group.

Reactions with phosphorus nucleophiles, such as phosphites or phosphonium (B103445) ylides (in a Wittig reaction), can be used to form C-P bonds or C=C bonds, respectively. These reactions could lead to the synthesis of fluorinated phosphonates or exocyclic alkenes, which are valuable intermediates in organic synthesis.

| Heteroatom | Nucleophile | Potential Product(s) |

| Nitrogen | Primary amines, Hydrazines, Hydroxylamine | Imines, Enamines, Pyrazolines, Pyrazoles, Oximes, Isoxazolines |

| Sulfur | Thiols, Binucleophilic sulfur reagents | Thioacetals, Thiophenes, Thiazoles |

| Oxygen | Peroxy acids (Baeyer-Villiger) | Lactones |

| Phosphorus | Phosphites, Phosphonium ylides | Phosphonates, Exocyclic alkenes |

Chemo- and Regioselectivity in Complex Reaction Environments

In complex molecules containing a this compound moiety, the control of chemo- and regioselectivity is crucial for achieving desired synthetic outcomes. The presence of the geminal difluoro group can exert a significant directing influence on reactions occurring both at the carbonyl group and at the α-positions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule containing this compound and another, less reactive ketone, a nucleophile would be expected to preferentially attack the more electrophilic carbonyl of the fluorinated ring. This allows for the selective functionalization of the this compound core.

Regioselectivity becomes important when the two α-carbons (C2 and C5) of the this compound ring are not equivalent. The formation of an enolate can occur at either the C2 or the C5 position. The regioselectivity of enolate formation can be controlled by the choice of base, solvent, and temperature. Kinetically controlled deprotonation (using a strong, hindered base at low temperature) would likely favor the formation of the enolate at the less sterically hindered α-position. Thermodynamically controlled enolization (using a weaker base at higher temperature) would favor the formation of the more substituted, more stable enolate. The electron-withdrawing effect of the gem-difluoro group could also influence the relative acidity of the C2 and C5 protons, thereby affecting the regioselectivity of enolate formation.

In reactions involving nucleophilic addition to the carbonyl group of a substituted this compound, diastereoselectivity is a key consideration. The approach of the nucleophile can be influenced by the steric hindrance of existing substituents on the ring, leading to the preferential formation of one diastereomer over another. The conformational rigidity of the five-membered ring and the electronic interactions with the fluorine atoms can play a significant role in determining the stereochemical outcome of such reactions.

| Selectivity | Controlling Factors | Outcome in this compound Reactions |

| Chemoselectivity | Relative reactivity of functional groups | Preferential reaction at the more electrophilic carbonyl of the fluorinated ring. |

| Regioselectivity | Steric hindrance, thermodynamic vs. kinetic control, electronic effects | Selective enolate formation at C2 or C5; selective nucleophilic attack in substituted derivatives. |

| Diastereoselectivity | Steric hindrance of substituents, conformational constraints | Preferential formation of one diastereomer in nucleophilic additions. |

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Elucidation of Molecular Structure and Conformation using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals for the methylene (B1212753) protons at the C2, C4, and C5 positions. The protons on carbons adjacent to the difluorinated carbon (C2 and C4) would likely exhibit complex splitting patterns due to both geminal (²JHH) and vicinal (³JHH) proton-proton couplings, as well as heteronuclear coupling to the fluorine atoms (³JHF). The protons at C5, being further away, would primarily show coupling to the C4 protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon (C1) is expected to resonate at a characteristic downfield chemical shift, typical for ketones (around 205-220 ppm). researchgate.net The difluorinated carbon (C3) would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), and its chemical shift would be significantly influenced by the electronegative fluorine atoms. The methylene carbons (C2, C4, and C5) would also exhibit coupling to the fluorine atoms, with the magnitude of the coupling constant (nJCF) decreasing as the number of bonds between the carbon and fluorine atoms increases. For instance, in 2,2-difluoro-1,3-cyclopentanedione, the difluorinated carbon appears as a triplet with a large ¹JCF of 248.3 Hz. rsc.org

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov For 3,3-Difluorocyclopentanone, a single signal is expected for the two equivalent fluorine atoms. This signal would be split into a multiplet due to coupling with the adjacent protons on C2 and C4 (³JHF). The chemical shift of this signal would be indicative of the electronic environment of the CF₂ group within the cyclopentanone (B42830) ring. thermofisher.comresearchgate.net

Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in definitively assigning the proton and carbon signals and mapping out the connectivity within the molecule. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound This table is predictive and based on general NMR principles and data from analogous compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (C2-H₂, C4-H₂) | 2.0 - 3.0 | Multiplet | ³JHF, ²JHH, ³JHH |

| ¹H (C5-H₂) | 1.8 - 2.5 | Multiplet | ³JHH |

| ¹³C (C1) | ~210 | Triplet (due to ²JCF) | ²JCF ≈ 25-35 |

| ¹³C (C2, C4) | 30 - 50 | Multiplet (due to nJCF) | ²JCF, ³JCF |

| ¹³C (C3) | 110 - 130 | Triplet (due to ¹JCF) | ¹JCF ≈ 240-260 |

| ¹³C (C5) | 20 - 40 | Singlet or small multiplet | |

| ¹⁹F | -100 to -130 | Multiplet | ³JHF |

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure of this compound itself has been reported in the reviewed literature, analysis of derivatives or analogous gem-difluorinated cyclic compounds can offer valuable insights.

For instance, the X-ray diffraction study of fluorinated thiosemicarbazones and their cyclometallated products demonstrates how the introduction of fluorine can influence crystal packing through non-covalent interactions. arkat-usa.org In the context of this compound derivatives, one would expect the highly polarized C-F bonds to participate in dipole-dipole interactions and potentially weak hydrogen bonds (C-H···F-C), which would govern the supramolecular assembly in the crystal lattice.

Furthermore, the gem-difluoro group is expected to have a significant impact on the conformation of the cyclopentanone ring. The steric bulk of the two fluorine atoms and the stereoelectronic effects associated with the C-F bonds would likely influence the degree of ring puckering. In a study on gem-difluorinated heterocycles, X-ray analysis was crucial in determining the absolute configuration and observing unusual coordination. nih.gov This highlights the power of crystallography in revealing subtle structural details that are not accessible by other techniques. Should a suitable crystalline derivative of this compound be prepared, X-ray diffraction would be the ultimate method to determine its precise molecular geometry.

Density Functional Theory (DFT) and Ab Initio Investigations

Computational chemistry, particularly DFT and ab initio methods, provides a powerful lens through which to investigate the properties and reactivity of molecules like this compound at the electronic level.

DFT calculations are widely used to map out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. For this compound, these methods could be applied to study a variety of reactions, such as nucleophilic addition to the carbonyl group. A computational study on the addition of carbenes to thioketones demonstrated the ability of DFT to elucidate stepwise versus concerted mechanisms. academie-sciences.fr Similarly, for this compound, DFT could predict whether a nucleophilic attack occurs in a single step or proceeds through an intermediate. The calculations would also reveal the geometry of the transition state, providing insights into the stereochemical outcome of the reaction. beilstein-journals.org For example, computational studies on the Michael reaction have been used to understand the stereochemical course of the addition. nih.gov

The five-membered ring of cyclopentanone is not planar and exists in various puckered conformations, such as the envelope and twist forms. The introduction of the gem-difluoro group at the 3-position is expected to significantly influence the conformational landscape of the ring. DFT calculations can be used to determine the relative energies of the different conformers and the energy barriers for their interconversion.

Stereoelectronic effects, such as the gauche effect and anomeric effects in related systems, play a crucial role in determining the conformational preferences of fluorinated molecules. In this compound, the alignment of the C-F bonds with other bonds in the molecule can lead to stabilizing or destabilizing interactions. A quantum-chemical analysis of difluorinated pyrrolidines showed that a generalized anomeric effect (nN→σCF) was particularly important in modulating the energetics of the conformers. For this compound, hyperconjugative interactions between the lone pairs of the carbonyl oxygen and the antibonding orbitals of the C-F bonds (nO→σCF) could influence the ring conformation.

The high electronegativity of fluorine atoms leads to a strong inductive electron-withdrawing effect. In this compound, the two fluorine atoms will significantly polarize the C3-F bonds, which in turn will affect the electron density distribution throughout the entire molecule. DFT calculations can provide a detailed picture of the electronic structure, including molecular orbital energies and shapes, as well as the charge distribution.

A theoretical study on fluorinated derivatives of cyclopentanone has shown that α-fluorination weakens the bond between the fluorinated carbon and the carbonyl group. This is a direct consequence of the inductive effect of fluorine. Such computational studies can quantify the impact of fluorination on bond strengths and reactivity. The electron-withdrawing nature of the CF₂ group is expected to increase the electrophilicity of the carbonyl carbon in this compound, making it more susceptible to nucleophilic attack compared to cyclopentanone itself.

Research Applications and Biological Relevance

Applications in Medicinal Chemistry and Pharmaceutical Research

The 3,3-difluorocyclopentyl moiety has been investigated as a key structural element in the design of new therapeutic agents. Its incorporation can lead to significant improvements in a drug candidate's profile.

The gem-difluoro substitution on the cyclopentyl ring is a strategic tool for fine-tuning the pharmacokinetic (what the body does to a drug) and pharmacodynamic (what the drug does to the body) properties of a compound. The fluorine atoms can enhance metabolic stability, a critical factor in a drug's half-life and bioavailability.

A notable example is the investigation of 3,3-difluorocyclopentyl-substituted M3 antagonists. Muscarinic M3 receptors are involved in various physiological processes, and their antagonists are used to treat conditions like overactive bladder and chronic obstructive pulmonary disease. In a study evaluating the properties of these antagonists, the stability in human liver microsomes (HLM) and the in vivo half-life in dogs were assessed. The data from these preclinical studies are crucial for predicting the compound's behavior in humans.

Table 1: In Vitro and In Vivo Data for a 3,3-Difluorocyclopentyl-Substituted M3 Antagonist

| Parameter | Value | Description |

|---|---|---|

| HLM Stability (% remaining after 30 min) | 98% | Indicates high stability against metabolic enzymes in human liver microsomes. |

| Half-life (t½) in dogs (iv) | 2.5 h | Represents the time it takes for the concentration of the drug to reduce by half in the blood plasma of dogs after intravenous administration. |

This table is based on data presented in a diagram and does not represent a comprehensive dataset.

This high stability in HLM suggests that the 3,3-difluorocyclopentyl group effectively shields the molecule from rapid metabolic degradation, a common challenge in drug development. A longer half-life can potentially lead to less frequent dosing for patients.

3,3-Difluorocyclopentanone serves as a versatile starting material for the synthesis of more complex, fluorinated bioactive analogues. The ketone functionality allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures. While specific examples of large-scale synthesis of bioactive analogues directly from this compound are not extensively detailed in publicly available literature, the principles of its use can be inferred from synthetic strategies involving similar fluorinated ketones. The general approach involves leveraging the reactivity of the carbonyl group for nucleophilic additions, reductions, and other transformations to build upon the difluorocyclopentyl core.

Chirality plays a pivotal role in drug action, as different enantiomers of a drug can have vastly different biological activities and safety profiles. The synthesis of stereochemically pure compounds is therefore a critical aspect of drug discovery. While research into the stereoselective synthesis and application of this compound derivatives is an active area, specific examples of its use as a chiral pool starting material for marketed drugs are not readily found in the public domain. However, the potential to create stereocenters on the cyclopentane (B165970) ring, for instance, through asymmetric reduction of the ketone, makes it a promising building block for generating enantiomerically pure drug candidates. The development of synthetic methods to produce chiral derivatives of this compound, such as (R)-3,3-difluorocyclopentanamine, highlights the interest in this scaffold for creating stereochemically defined molecules.

Positron Emission Tomography (PET) is a powerful imaging technique used in both clinical diagnostics and biomedical research. It relies on the use of molecules labeled with a positron-emitting radionuclide, such as Fluorine-18 (B77423) (¹⁸F). The development of novel ¹⁸F-labeled tracers is a key area of research for visualizing and understanding biological processes in vivo.

While the direct radiolabeling of this compound with ¹⁸F to create PET tracers is not a widely reported application, the broader field of ¹⁸F chemistry provides a basis for how such a compound could be utilized. The synthesis of ¹⁸F-labeled compounds often involves nucleophilic substitution reactions where [¹⁸F]fluoride displaces a leaving group on a precursor molecule. A derivative of this compound could potentially be designed with a suitable leaving group to facilitate its labeling with ¹⁸F. However, at present, there is a lack of specific published research demonstrating the synthesis and application of a PET tracer derived directly from this compound.

The introduction of fluorine into a molecule can significantly alter its binding affinity for an enzyme's active site. The gem-difluoro group in this compound derivatives can act as a bioisostere for a carbonyl group or a hydroxylated carbon, potentially leading to potent and selective enzyme inhibition. The strong carbon-fluorine bond can also impart stability to molecules designed as mechanism-based inhibitors.

While specific studies detailing the use of this compound in the design of enzyme inhibitors are not prevalent in the literature, the principles are well-established in medicinal chemistry. The difluorinated cyclopentyl ring can be incorporated into scaffolds that mimic the natural substrate of an enzyme, leading to competitive inhibition. The electronic effects of the fluorine atoms can also influence the binding interactions with amino acid residues in the active site.

Contributions to Agrochemical Research

The principles that make fluorinated compounds attractive in medicinal chemistry also apply to the development of new pesticides and herbicides. Enhanced metabolic stability can lead to more persistent action in the target pest, and altered electronic properties can improve efficacy.

The application of this compound specifically in the agrochemical sector is not well-documented in publicly available research. However, the broader class of fluorinated cyclic compounds has been explored for pesticidal activity. For instance, patents exist for difluorocyclopropane derivatives as pesticides. This suggests that small, fluorinated carbocyclic rings are of interest to the agrochemical industry. The development of novel agrochemicals often involves the screening of large libraries of diverse chemical structures, and it is plausible that derivatives of this compound have been or are being investigated for such purposes, though detailed findings are not widely published.

Fundamental Contributions to Organofluorine Chemistry

The field of organofluorine chemistry, which studies the properties and synthesis of organic compounds containing carbon-fluorine bonds, has been significantly advanced by the development and application of specialized fluorinated building blocks. wikipedia.org Among these, this compound serves as a critical synthon, providing a foundational structure for the creation of more complex fluorinated molecules. Its primary contribution lies in its role as a readily available source of a five-membered carbocyclic ring containing a gem-difluoro group, a motif of increasing importance in medicinal and materials chemistry.

The introduction of a difluoromethylene (CF2) group into organic molecules can profoundly alter their physicochemical properties. nih.gov The CF2 unit is often considered a lipophilic bioisostere of a carbonyl group, ether linkage, or other functional groups. nih.gov This substitution can lead to enhanced metabolic stability, increased binding affinity to biological targets, and modulated lipophilicity and bioavailability. nih.govmdpi.com The gem-difluoro moiety in this compound offers a strategic advantage by rigidifying the cyclopentane ring and influencing its conformation, which can be crucial for optimizing interactions in a biological context.

The utility of this compound and its derivatives as fundamental components in synthesis is demonstrated in various chemical transformations. For instance, α,α-difluorocyclopentanone derivatives can be synthesized through methods like the regioselective difluorocyclopropanation/vinylcyclopropane (B126155) (VCP) rearrangement of silyl (B83357) dienol ethers. arkat-usa.org This process, which can be performed without metal catalysts, simultaneously constructs the carbon skeleton and installs the fluorine substituents, showcasing an efficient route to these valuable fluorinated cyclopentanones. arkat-usa.org

The strategic importance of such building blocks is underscored by the demand for novel chemical entities in drug discovery. Fluorinated cyclopentanone (B42830) derivatives are of significant interest due to the biological effects conferred by the fluorine atoms. arkat-usa.org The synthesis of these structures using building-block approaches is often more efficient than methods requiring late-stage fluorination of pre-constructed cyclopentanone rings, which can suffer from harsh reaction conditions and the high cost of fluorinating reagents. arkat-usa.org

The data below illustrates a synthetic route to α,α-difluorocyclopentanone derivatives, highlighting the yields achieved for various substrates. This demonstrates the practical application of methodologies that generate these core structures, which are fundamental to their contribution as building blocks in broader organofluorine chemistry.

| Entry | Substrate (Silyl Dienol Ether) | Substituent (R¹) | Substituent (R²) | Product | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | 1c | 4-MeOC₆H₄ | H | 3c | 90 |

| 2 | 1d | 4-ClC₆H₄ | H | 3d | 85 |

| 3 | 1e | 4-CF₃C₆H₄ | H | 3e | 81 |

| 4 | 1f | n-Hex | H | 3f | 77 |

| 5 | 1b | Ph | Me | 3b | 90 |

| 6 | 1g | Ph | Br | 3g | 83 |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The accessibility of 3,3-Difluorocyclopentanone and its derivatives is fundamental to its widespread use. While methods for its synthesis exist, future research is geared towards developing more economical, environmentally benign, and efficient pathways.

Current research has highlighted cyclization strategies for the rapid assembly of gem-difluorinated cyclopentenones, sometimes utilizing inexpensive and convenient fluorine sources like 2,2,2-trifluoroethanol. figshare.com However, the pursuit of greater efficiency and sustainability points towards several key areas of development:

Catalytic C-H Functionalization: A significant leap forward would involve the direct, late-stage fluorination of cyclopentanone (B42830) precursors. This approach would bypass the need for pre-functionalized substrates, reducing step counts and improving atom economy. Research into selective C-H activation followed by fluorination using novel transition-metal catalysts is a promising frontier.

Flow Chemistry Approaches: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous fluorinating reagents, and potential for scalability. researchgate.net Developing a continuous process for the synthesis of this compound could streamline its production, making it a more readily available building block for industrial and academic research.

Bio-catalysis: The use of enzymes for selective fluorination reactions is a nascent but rapidly evolving field. Engineering or discovering enzymes capable of installing the gem-difluoro moiety onto a cyclopentane (B165970) ring would represent a pinnacle of sustainable synthesis, operating under mild, aqueous conditions.

Exploration of Novel Reactivity Patterns for Diversification

The synthetic utility of this compound is intrinsically linked to the reactivity of its ketone functional group and the influence of the adjacent difluoromethylene unit. Future research will undoubtedly focus on uncovering new transformations that leverage this unique chemical environment to create diverse molecular architectures.

The electron-withdrawing nature of the two fluorine atoms activates the carbonyl group, but it can also influence the acidity of the α-protons and the stability of reaction intermediates. Key areas for exploration include:

Asymmetric Transformations: Developing robust asymmetric methodologies for reactions at the α-position is crucial for accessing chiral derivatives, which are of paramount importance in medicinal chemistry. This includes asymmetric alkylations, aldol (B89426) reactions, and Michael additions that proceed with high enantioselectivity.

Difluorocarbene Chemistry: Investigating reactions that utilize this compound as a precursor to difluorinated intermediates, such as difluorocarbenes or related species, could open new avenues for constructing complex fluorinated molecules like difluorocyclopropanes. researchgate.net

Ring Expansion and Rearrangement Reactions: Exploring novel rearrangement or ring-expansion protocols could transform the this compound core into larger, functionalized fluorinated carbocycles (e.g., six- or seven-membered rings), which are valuable scaffolds in their own right.

Advanced Computational Tools for Predictive Synthesis and Biological Activity

The synergy between experimental and computational chemistry is a powerful driver of modern chemical research. For this compound, computational tools are becoming indispensable for predicting its behavior and guiding its application.

Predictive Synthesis: Density Functional Theory (DFT) and ab initio calculations can be employed to model reaction pathways, calculate transition state energies, and predict the feasibility and selectivity of new synthetic transformations. researchgate.netresearchgate.net This in-silico approach can significantly reduce the experimental effort required to optimize reaction conditions and can help in understanding unexpected reactivity patterns.

Modeling Biological Interactions: In the context of drug design, computational methods are vital. Molecular docking and molecular dynamics simulations can predict how derivatives of this compound bind to target proteins. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (3D-QSAR) studies can be used to build models that correlate structural features with biological activity, guiding the design of more potent and selective drug candidates. researchgate.net

Physicochemical Property Prediction: The fluorine atoms in this compound significantly alter its electronic properties. Computational tools can accurately predict parameters such as molecular electrostatic potential maps, dipole moments, and pKa values. researchgate.net This information is critical for understanding how the molecule and its derivatives will behave in a biological environment and for designing molecules with improved pharmacokinetic properties.

Integration into Complex Natural Product Synthesis and Drug Design Paradigms

The true value of a building block like this compound is realized in its application to the synthesis of complex, high-value molecules. Its integration into natural product synthesis and drug design is a major focus of future research.

A Scaffold for Natural Product Synthesis: Many biologically active natural products feature a cyclopentane core. nih.gov The synthesis of fluorinated analogues of these natural products, using this compound as a starting material, is a compelling strategy. The introduction of the gem-difluoro group can enhance metabolic stability or modulate biological activity, potentially leading to improved therapeutic agents. The use of cyclopentenone-derived synthons has already been demonstrated in the total synthesis of complex molecules like (±)-Agelastatin A. nih.gov

Bioisosteric Replacement in Drug Design: The difluoromethylene group (CF2) is a well-established bioisostere for other functional groups, such as a carbonyl group, an ether oxygen, or even a methylene (B1212753) group in certain contexts. nih.govnih.gov In drug discovery, replacing a metabolically labile carbonyl with a stable gem-difluoro group can significantly improve a drug candidate's half-life. researchgate.net this compound provides a ready-made scaffold to explore these bioisosteric replacements in a cyclic system, potentially improving the potency, selectivity, and pharmacokinetic profiles of existing drugs. This strategy is central to rational drug design, where novel inhibitors, for example against targets like PI3K-α, are sought for therapeutic applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-difluorocyclopentanone, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The regioselective synthesis of this compound derivatives can be achieved via organocatalytic difluorocyclopropanation followed by fluorine-directed Nazarov cyclization. For example, Aono et al. (2015) demonstrated that using chiral organocatalysts under mild conditions (e.g., -20°C in dichloromethane) enhances regioselectivity for α-fluorinated products . Reaction parameters such as solvent polarity, temperature, and catalyst loading (typically 5–10 mol%) critically affect yield and selectivity.

Q. How can researchers optimize purification methods for this compound to achieve high purity?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard, but fractional distillation may be required for volatile derivatives. Purity (>98%) can be confirmed using GC-MS or HPLC with UV detection (λ = 210–220 nm for fluorinated compounds). For polar byproducts, recrystallization in non-polar solvents (e.g., hexane) improves separation efficiency .

Advanced Research Questions

Q. What mechanistic insights explain the fluorine-directed Nazarov cyclization in synthesizing α-fluorinated cyclopentanones?

- Methodological Answer : Fluorine substituents act as electron-withdrawing groups, stabilizing transition states during Nazarov cyclization. Computational studies (e.g., DFT calculations) reveal that the C-F bond’s hyperconjugative effects lower activation barriers by 5–10 kcal/mol compared to non-fluorinated analogs. Experimental validation via kinetic isotope effects (KIEs) and substituent scrambling experiments further supports this mechanism .

Q. How do electronic effects of fluorine substituents impact the reactivity of this compound in nucleophilic additions?

- Methodological Answer : The geminal difluoro group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., Grignard additions). Hammett substituent constants (σₚ = +0.34 per F) correlate with rate enhancements of 2–3 orders of magnitude. However, steric hindrance from fluorine atoms may reduce reactivity in bulky nucleophiles, requiring careful optimization of reaction stoichiometry .

Q. How should researchers address discrepancies in reported yields or selectivity for this compound derivatives across different catalytic systems?

- Methodological Answer : Contradictions often arise from variations in catalyst structure (e.g., chiral vs. achiral organocatalysts) or solvent polarity. Systematic screening using Design of Experiments (DoE) approaches can identify critical factors. For instance, Song et al. (2016) resolved selectivity conflicts by demonstrating that aprotic solvents (e.g., THF) favor α-products, while protic solvents (e.g., ethanol) promote β-isomers .

Data Analysis & Experimental Design

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- ¹⁹F NMR : Provides direct evidence of fluorine environments (δ = -120 to -140 ppm for CF₂ groups).

- X-ray crystallography : Resolves stereochemical ambiguities; fluorine atoms exhibit distinct thermal ellipsoids due to their high electron density.

- IR spectroscopy : C=O stretching frequencies shift to ~1720 cm⁻¹ (vs. ~1750 cm⁻¹ in non-fluorinated analogs) due to electron-withdrawing effects .

Q. How can researchers reconcile conflicting toxicity data for fluorinated cyclopentanones in ecological studies?

- Methodological Answer : Discrepancies may arise from differences in test organisms (e.g., Daphnia magna vs. freshwater algae) or exposure durations. Standardized OECD 201/202 protocols recommend 48-hour acute toxicity assays with LC₅₀ calculations. For chronic effects, 21-day reproduction studies in Daphnia provide more reliable data .

Comparative & Causal Research

Q. How does this compound’s reactivity compare to its monofluoro or trifluoro analogs in [4+3] cycloadditions?

- Methodological Answer : Monofluoro analogs exhibit slower reaction kinetics due to reduced electron withdrawal, while trifluoro derivatives (e.g., 3,3,3-trifluorocyclopentanone) show steric inhibition. Kinetic studies using stopped-flow techniques reveal a reactivity trend: trifluoro < difluoro < monofluoro in Diels-Alder reactions .

Q. What role does fluorine play in modulating the biological activity of this compound derivatives?

- Methodological Answer : Fluorine enhances membrane permeability and metabolic stability. In vitro assays (e.g., CYP450 inhibition) show that difluoro compounds exhibit 50% lower clearance rates than non-fluorinated counterparts. However, fluorine’s electronegativity may reduce binding affinity to hydrophobic enzyme pockets, necessitating SAR studies with fluorinated vs. methylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.